molecular formula C19H22N6O4S B2534615 N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide CAS No. 1396863-75-4

N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

Cat. No.: B2534615
CAS No.: 1396863-75-4
M. Wt: 430.48
InChI Key: GYPPNSITBNDWNF-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a unique chemical compound with a complex structure, combining elements of imidazole, pyridazine, and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide typically involves multiple steps:

  • Formation of the imidazole and pyridazine core

    • Starting with commercially available starting materials, the imidazole ring can be constructed via the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    • The pyridazine core is typically synthesized by cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

  • Linking the cores

    • The linking of the imidazole and pyridazine cores can be achieved through a series of substitution reactions, introducing ethyl bridges using reagents like ethyl chloroformate.

  • Sulfonamide formation

    • Introduction of the sulfonamide functionality is done by reacting the intermediate with sulfonyl chlorides under basic conditions.

  • Butyramide group addition

    • Finally, the butyramide moiety is introduced by amide coupling reactions using butyric acid derivatives and coupling agents such as EDCI or DCC.

Industrial Production Methods

Scaling up the production involves optimizing reaction conditions to enhance yield and purity. Continuous flow processes and automated synthesis can be employed to achieve industrial-scale production. The use of catalysts and solvents is carefully controlled to ensure environmental and economic feasibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide can undergo a variety of chemical reactions:

  • Oxidation: : The compound can be oxidized under mild conditions to yield corresponding N-oxides.

  • Reduction: : Reduction reactions, typically using agents like lithium aluminum hydride (LAH), can modify the imidazole and pyridazine rings.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are possible, allowing modification of side chains.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).

  • Substitution Reagents: : Alkyl halides, sulfonyl chlorides, acid chlorides.

Major Products Formed

  • Oxidation: : N-oxides and other oxidized derivatives.

  • Reduction: : Partially or fully reduced imidazole or pyridazine rings.

  • Substitution: : Various substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

The unique structure of N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide makes it a valuable scaffold for designing novel catalysts and ligands in coordination chemistry. Its ability to coordinate with metal ions can be exploited in catalysis and materials science.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. The imidazole and sulfonamide functionalities are known to interact with active sites of various enzymes, providing a foundation for developing pharmaceuticals.

Medicine

Its potential therapeutic applications include acting as an anticancer agent, an antimicrobial compound, and an anti-inflammatory drug. Its structure allows for targeting specific proteins and pathways involved in disease progression.

Industry

In the industrial sector, this compound is explored for its use in developing advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions, affecting enzyme activities, while the sulfonamide group interacts with protein active sites, leading to inhibition or modulation of their functions. Pathways involved include:

  • Signal Transduction: : Modulating signaling pathways by inhibiting key enzymes or receptors.

  • Gene Expression: : Affecting transcription factors and gene expression profiles through molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • Sulfonamides: : Similar sulfonamide derivatives include sulfamethoxazole and sulfadiazine, which are used as antibiotics.

  • Imidazoles: : Other imidazole-based compounds, like ketoconazole and metronidazole, serve as antifungal and antibacterial agents, respectively.

  • Pyridazines: : Compounds like pyridazine-based hydrazones are explored for their anticancer properties.

Uniqueness

N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide stands out due to its combination of imidazole, pyridazine, and sulfonamide groups, offering a multifaceted approach for interaction with biological targets and chemical reactivity. This structural uniqueness enables it to bridge the functionalities found in sulfonamides, imidazoles, and pyridazines, thereby broadening its applicability across various domains.

This in-depth exploration of this compound highlights its potential and sets the stage for further research and development.

Properties

IUPAC Name

N-[4-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-2-3-18(26)22-15-4-6-16(7-5-15)30(28,29)21-11-13-25-19(27)9-8-17(23-25)24-12-10-20-14-24/h4-10,12,14,21H,2-3,11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPPNSITBNDWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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